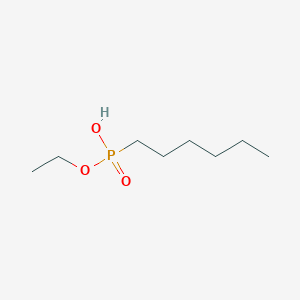
N-Hexylphosphonate Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexylphosphonate Ethyl Ester is an organic compound belonging to the class of phosphonic acid esters. It has the molecular formula C8H19O3P and is known for its applications in various fields, including chemistry, biology, and industry . This compound is characterized by its unique structure, which includes a hexyl group attached to a phosphonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hexylphosphonate Ethyl Ester can be synthesized through the esterification of hexylphosphonic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: N-Hexylphosphonate Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include hexylphosphonic acid, substituted phosphonates, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Hexylphosphonate Ethyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hexylphosphonate Ethyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
- Ethyl Hydrogen Hexylphosphonate
- Phosphonic Acid, P-Hexyl-, Monoethyl Ester
- Ethoxy (Hexyl)phosphinic Acid
Comparison: N-Hexylphosphonate Ethyl Ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
16165-73-4 |
|---|---|
Molecular Formula |
C8H19O3P |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
ethoxy(hexyl)phosphinic acid |
InChI |
InChI=1S/C8H19O3P/c1-3-5-6-7-8-12(9,10)11-4-2/h3-8H2,1-2H3,(H,9,10) |
InChI Key |
XPLOQMVUXWZLET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


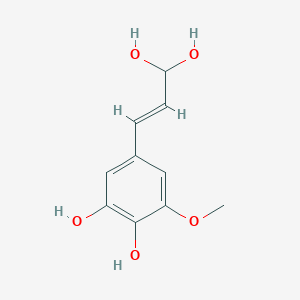
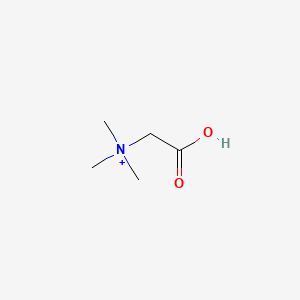
![3,3'-[3,5-Difluoro-4-methyl-2,6-pyridylenebis(oxy)]-bis(benzenecarboximidamide)](/img/structure/B10759233.png)
![Benzo[B]thiophene-2-carboxamidine](/img/structure/B10759234.png)
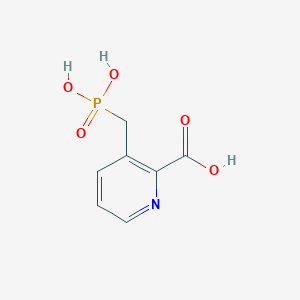
![R-2-{[4'-Methoxy-(1,1'-biphenyl)-4-YL]-sulfonyl}-amino-6-methoxy-hex-4-ynoic acid](/img/structure/B10759251.png)
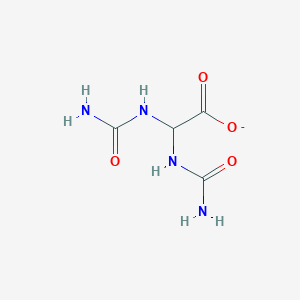
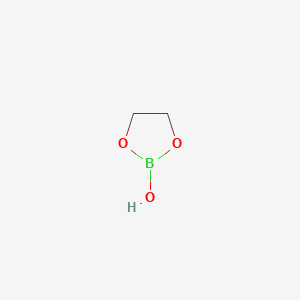
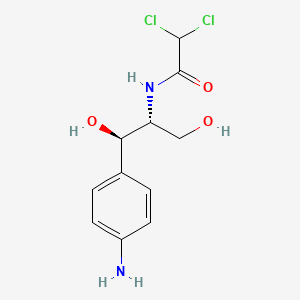
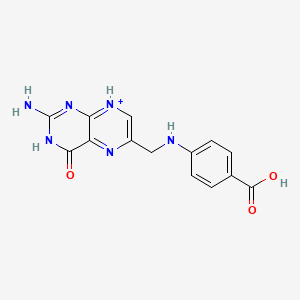
![4-[4-(4-Methyl-2-methylamino-thiazol-5-YL)-pyrimidin-2-ylamino]-phenol](/img/structure/B10759279.png)
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B10759284.png)


